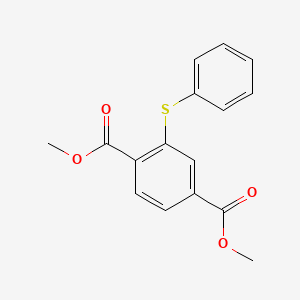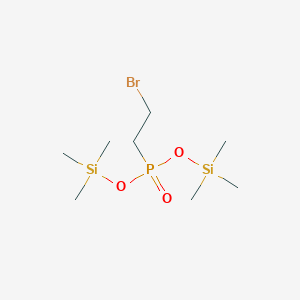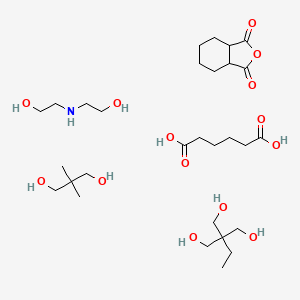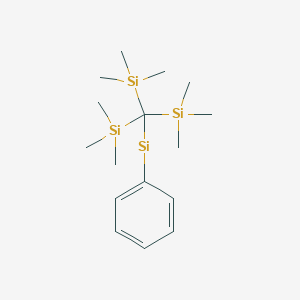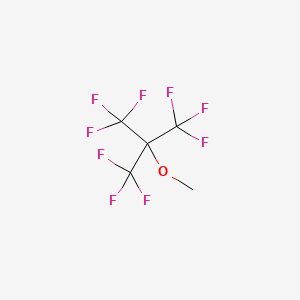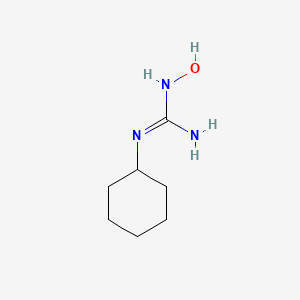![molecular formula C4H7N7 B14469270 1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine CAS No. 65734-10-3](/img/structure/B14469270.png)
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a fused triazole and pyrimidine ring system. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
The synthesis of 1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Análisis De Reacciones Químicas
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions vary depending on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of certain kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused ring system and exhibits similar biological activities, including kinase inhibition.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antimicrobial and anticancer properties, this compound shares structural similarities but differs in its specific biological targets.
The uniqueness of this compound lies in its specific binding affinities and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Propiedades
Número CAS |
65734-10-3 |
|---|---|
Fórmula molecular |
C4H7N7 |
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
3H-triazolo[4,5-d]pyrimidine-1,2-diamine |
InChI |
InChI=1S/C4H7N7/c5-10-3-1-7-2-8-4(3)9-11(10)6/h1-2H,5-6H2,(H,7,8,9) |
Clave InChI |
KTDLUMZKPCNWHC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N1)NN(N2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


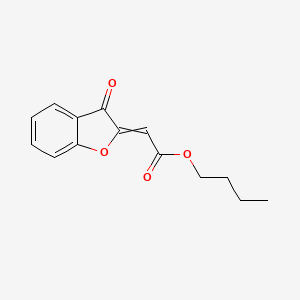
![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)
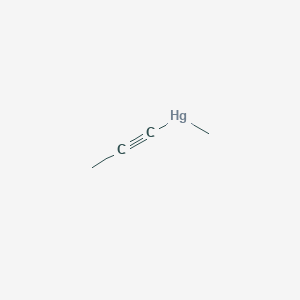
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)

![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide](/img/structure/B14469214.png)
